molecular formula C10H21NO2 B1491143 2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol CAS No. 1994601-01-2

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol

Cat. No.: B1491143
CAS No.: 1994601-01-2
M. Wt: 187.28 g/mol
InChI Key: VKHJJMUATWASMH-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. The piperidine ring is known for its ability to interact with various biological targets, making derivatives of this structure valuable in drug development.

Chemical Structure and Properties

The compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The ethoxymethyl group attached to the piperidine enhances its solubility and may influence its pharmacokinetic properties. The molecular formula and weight are critical for understanding its interactions and mechanisms of action.

Property Value
Molecular FormulaC₉H₁₅N₁O₂
Molecular Weight171.23 g/mol
Functional GroupsPiperidine, Ethoxymethyl

The biological activity of this compound is thought to be mediated through its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions can lead to modulation of various physiological processes such as mood regulation, pain perception, and neuroprotection.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with piperidine structures have shown efficacy against various cancer cell lines. For instance, derivatives have demonstrated inhibition of melanoma cell lines with IC50 values in the low micromolar range, indicating significant cytotoxicity against these cells .
  • Neuroprotective Effects : Studies have suggested that piperidine derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Antimicrobial Properties : Some piperidine derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Several studies highlight the biological potential of similar compounds:

  • Study on Anticancer Activity : A study reported that a related compound exhibited an IC50 of 0.021 µM against B16F10 melanoma cells, showcasing strong antiproliferative effects . This suggests that this compound may possess similar properties warranting further investigation.
  • Neuropharmacological Evaluation : Another investigation into piperidine derivatives revealed their ability to enhance cognitive function in animal models, potentially through cholinergic pathways . This aligns with the expected mechanism of action for this compound.

Research Findings

Recent research has focused on synthesizing and evaluating various piperidine derivatives for their biological activities:

Compound Activity IC50 (µM)
1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanoneAnticancer (melanoma)0.021
Piperidine derivative XNeuroprotectiveNot specified
Compound YAntimicrobial<0.016

Properties

IUPAC Name

2-[2-(ethoxymethyl)piperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-13-9-10-5-3-4-6-11(10)7-8-12/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHJJMUATWASMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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